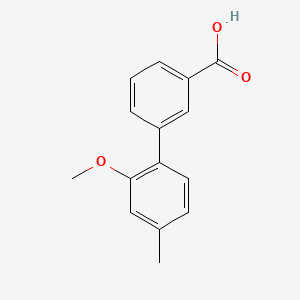

2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-(2-methoxy-4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-6-7-13(14(8-10)18-2)11-4-3-5-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGXYHAOXXNKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681791 | |

| Record name | 2'-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-41-6 | |

| Record name | 2′-Methoxy-4′-methyl[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation & Analytical Profiling of 2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid

[1]

Executive Summary & Molecular Architecture

Compound: 2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid CAS: 1215205-41-6 Molecular Formula: C₁₅H₁₄O₃ Exact Mass: 242.0943 Da[1]

This guide details the structural validation and analytical characterization of this compound.[1] As a biaryl scaffold frequently employed in medicinal chemistry (e.g., as a pharmacophore in angiotensin II receptor antagonists or protein degrader building blocks), its analysis requires a rigorous differentiation from potential regioisomers formed during metal-catalyzed cross-coupling.[1]

The core challenge in characterizing this molecule lies not just in confirming the functional groups, but in validating the regiochemistry of the substituents on the "prime" ring (Ring A) relative to the biaryl axis.[1]

Structural Logic & Numbering

The molecule consists of two distinct aromatic systems:

-

Ring A (The "Prime" Ring): A 1,2,4-trisubstituted benzene ring containing a methoxy group at C2' and a methyl group at C4'.[1]

-

Ring B (The Acid Ring): A 1,3-disubstituted benzene ring containing a carboxylic acid at C3.[1]

Critical Steric Feature: The ortho-methoxy group (2'-OMe) introduces steric strain at the biaryl axis.[1] While typically not sufficient to induce stable atropisomerism (axial chirality) at room temperature, it restricts rotation enough to influence chemical shifts and relaxation times in NMR.[1]

Synthetic Context & Impurity Profiling

To analyze this compound effectively, one must understand its synthetic origin.[1] The dominant route is Suzuki-Miyaura Cross-Coupling .[1]

Retrosynthetic Logic:

-

Fragment A: 1-Bromo-2-methoxy-4-methylbenzene (Aryl Halide)[1]

-

Fragment B: 3-Carboxyphenylboronic acid (Boronic Acid)[1]

Understanding this pathway allows us to predict and target specific impurities during HPLC/MS analysis.[1]

Impurity Traceability Matrix

| Impurity Type | Origin | Analytical Marker |

| Protodeboronation | Hydrolysis of Fragment B boronic acid | Benzoic acid (m/z 122) |

| Homocoupling (A-A) | Oxidative coupling of Fragment A | 2,2'-Dimethoxy-4,4'-dimethylbiphenyl (Non-polar, late eluting) |

| Homocoupling (B-B) | Oxidative coupling of Fragment B | Biphenyl-3,3'-dicarboxylic acid (Very polar, early eluting) |

| Regioisomer | Isomeric impurity in starting material | 2'-Methoxy-5' -methyl isomer (Requires NOESY to distinguish) |

Spectroscopic Elucidation Strategy (The "How-To")

Nuclear Magnetic Resonance (NMR) Protocol

Standard 1D ¹H NMR is insufficient for absolute structural proof due to the crowded aromatic region.[1] A combination of 1D and 2D techniques is mandatory.[1]

Step 1: ¹H NMR (Proton Assignment)

Solvent: DMSO-d₆ (Preferred for solubility of the carboxylic acid and preventing H/D exchange of labile protons).[1]

-

Acid Proton (-COOH): Look for a broad singlet at 12.0–13.0 ppm .[1] If not visible, add a drop of D₂O to confirm disappearance.[1]

-

Methoxy (-OCH₃): Sharp singlet at ~3.75 ppm .[1] Integration: 3H.

-

Methyl (-CH₃): Sharp singlet at ~2.35 ppm .[1][2] Integration: 3H.

-

Aromatic Region (6.8–8.2 ppm):

-

Ring B (Acid side): Expect a pattern typical of 3-substituted benzenes: A singlet (H2), two doublets (H4, H6), and a triplet (H5).[1] H2 will be the most deshielded (~8.1 ppm) due to the electron-withdrawing -COOH and the biaryl ring current.[1]

-

Ring A (Methoxy/Methyl side):[1] Typical 1,2,4-substitution pattern.[1] H3' (ortho to OMe) will be shielded (~6.8 ppm).[1] H6' (ortho to biaryl bond) will be a doublet.[1]

-

Step 2: 2D NOESY (The Regiochemistry Proof)

This is the critical self-validating step .[1] You must prove the Methyl is at 4' and not 5', and the Methoxy is at 2'.[1]

-

Experiment: NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Key Correlation 1 (Biaryl Linkage): Strong NOE cross-peak between the -OCH₃ protons and the H2/H6 protons of Ring B.[1] This confirms the methoxy is ortho to the biaryl bond.[1]

-

Key Correlation 2 (Methyl Position): Strong NOE between the -CH₃ protons and H3' (the aromatic proton between OMe and Me).[1] If the methyl were at 5', this correlation would be absent or significantly weaker.[1]

Caption: NMR workflow emphasizing the necessity of NOESY for regiochemical confirmation.

Mass Spectrometry (MS)[1]

Quantitative Analysis: HPLC Method

For purity assessment, a generic gradient is insufficient due to the polarity difference between the acid functionality and the lipophilic biaryl core.[1]

System Suitability Method (Reverse Phase)

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of -COOH, sharpening the peak).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient:

-

0 min: 10% B

-

15 min: 90% B

-

20 min: 90% B

-

-

Detection: UV at 254 nm (aromatic backbone) and 210 nm (impurities).[1]

-

Flow Rate: 1.0 mL/min.[1]

Validation Criteria:

Physicochemical Profile (Predicted)

These values are essential for formulation scientists.

| Property | Value (Approx.) | Implication |

| pKa (Acid) | 4.2 ± 0.3 | Ionized at physiological pH (7.4).[1] |

| LogP | 3.6 | Moderately lipophilic; likely high permeability.[1] |

| LogD (pH 7.4) | ~0.5 | Solubility increases drastically > pH 5.[1] |

| Melting Point | 150–155 °C | Solid state characterization required (DSC).[1] |

Analytical Workflow Diagram

The following diagram illustrates the logical flow from crude synthesis to validated structure.

Caption: Step-by-step analytical decision tree from crude synthesis to final certification.

References

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Biaryl NMR Characterization: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 8: Correlations through Space: The NOE).

-

Compound Data Source: PubChem Compound Summary for CID 54366629 (Analogous substructure search). Link

-

Impurity Profiling: Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter 6: Impurity Identification).

A Technical Guide to the Physicochemical Characterization of 2'-Methoxy-4'-methylbiphenyl-3-carboxylic Acid

Abstract

2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid is a substituted biphenyl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Biphenyl scaffolds are prevalent in numerous pharmacologically active agents, valued for their rigid yet tunable nature which allows for precise spatial orientation of functional groups. This guide provides a comprehensive framework for the full physicochemical characterization of this specific molecule. Due to the limited availability of published experimental data for this particular isomer, this document emphasizes the predictive methodologies and robust experimental protocols required to establish its chemical identity and properties. We present a synthesis of data from closely related analogs, predictive models, and detailed, field-proven experimental workflows. This guide is intended for researchers in drug discovery and chemical development, offering the necessary technical details to assess the molecule's potential and guide its application.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental properties. The molecule's name defines a precise arrangement of functional groups on the biphenyl core, which dictates its physicochemical behavior.

-

Molecular Formula: C₁₅H₁₄O₃

-

Molecular Weight: 242.27 g/mol

-

IUPAC Name: 2'-methoxy-4'-methyl-1,1'-biphenyl-3-carboxylic acid

-

CAS Number: Not definitively assigned in major public databases, underscoring the need for rigorous characterization of synthesized batches.

Caption: Molecular structure of this compound.

Core Physicochemical Properties: Predicted and Analog-Derived Data

Quantitative physicochemical data is paramount for applications in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] In the absence of direct experimental values, we can leverage predictive models and data from structural analogs. The compound 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid (CAS 168618-47-1), which lacks the 4'-methyl group, serves as a primary reference analog.[2]

| Physicochemical Property | Predicted / Analog Value | Significance in Drug Development & Research |

| Melting Point (°C) | ~155 (Analog Value)[2] | Defines the solid-state properties, purity, and stability of the material. Crucial for formulation and handling. |

| pKa (acidic) | ~4.37 (Analog Value)[2] | Governs the ionization state at physiological pH (7.4). Influences solubility, membrane permeability, and receptor binding. Carboxylic acids in this range are typically ionized in blood plasma.[3] |

| LogP (Octanol-Water) | ~3.34 (Analog Value)[2] | A key measure of lipophilicity. Impacts solubility, permeability across biological membranes, plasma protein binding, and metabolic stability. Values in the 2-4 range are often targeted for oral drugs.[1] |

| Aqueous Solubility (mg/L) | Predicted to be low. Analog: 0.507 mg/L[2] | Directly affects bioavailability and formulation options. Low solubility is a major challenge in drug development. The carboxylic acid group provides a handle for salt formation to improve solubility. |

| Topological Polar Surface Area (TPSA) | ~49.9 Ų (Calculated) | Correlates with hydrogen bonding potential and membrane permeability. TPSA < 140 Ų is often associated with good cell permeability. |

| Hydrogen Bond Donors | 1 (from -COOH) | Affects solubility and membrane transport. Adherence to guidelines like Lipinski's Rule of Five (HBD ≤ 5) is often desired.[1] |

| Hydrogen Bond Acceptors | 3 (from C=O, -OH, -OCH₃) | Influences interactions with biological targets and solubility. Adherence to guidelines like Lipinski's Rule of Five (HBA ≤ 10) is often desired.[1] |

Protocols for Experimental Determination

The following section details the standard, self-validating experimental protocols for determining the critical physicochemical properties of this compound.

Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

Causality: Potentiometric titration is the gold-standard method for pKa determination. It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise calculation of the pKa value, which is the pH at which the acid is 50% ionized. The use of a co-solvent is necessary for compounds with low aqueous solubility.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

-

System Preparation: Calibrate a high-precision pH meter/autotitrator using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Accurately weigh approximately 3-5 mg of this compound. Dissolve the compound in a minimal amount of a suitable organic co-solvent (e.g., methanol or DMSO) and dilute with a known volume of degassed, deionized water to a final concentration of approximately 0.5-1 mM. The percentage of co-solvent should be kept low, ideally < 20%.

-

Titration: Place the sample solution in a thermostatted vessel at 25°C and begin titration with a standardized, carbonate-free solution of 0.1 M KOH, adding small, precise increments of titrant.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of KOH added. The equivalence point is identified from the peak of the first derivative of the titration curve. The apparent pKa (pKa') is the pH at the half-equivalence point.

-

Validation and Correction: To obtain the true aqueous pKa, the experiment should be repeated at several co-solvent concentrations (e.g., 20%, 30%, 40%) and the results extrapolated back to 0% co-solvent using a Yasuda-Shedlovsky plot.

Determination of Lipophilicity (LogD) via Shake-Flask Method

Causality: The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient. It directly measures the equilibrium distribution of a compound between two immiscible phases (n-octanol and an aqueous buffer), providing a direct measure of its lipophilicity under specific pH conditions (LogD). LogD at pH 7.4 is particularly relevant for predicting in-vivo behavior.

Step-by-Step Protocol:

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration of approximately 1 mg/mL.

-

Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated buffer in a glass vial (e.g., a 1:1 or 10:1 volume ratio).

-

Equilibration: Seal the vial and shake it at a constant temperature (25°C) for a sufficient time to reach equilibrium (typically 2-24 hours).

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The LogD value is calculated as: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Structural Confirmation via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the compound's identity and purity.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Region (δ ~7.0-8.2 ppm): A complex pattern of signals corresponding to the protons on the two phenyl rings. The substitution pattern will lead to distinct splitting patterns (doublets, triplets, etc.).

-

Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to 3 protons from the -OCH₃ group. The exact shift can be compared to analogs like 2-Methoxy-4'-methylbiphenyl.[4]

-

Methyl Protons (δ ~2.4 ppm): A sharp singlet integrating to 3 protons from the aryl-CH₃ group.[4]

-

Carboxylic Acid Proton (δ >10 ppm): A broad singlet that is exchangeable with D₂O. Its high chemical shift is characteristic of a carboxylic acid.

-

-

¹³C NMR:

-

Carbonyl Carbon (δ ~165-175 ppm): The signal for the carboxylic acid carbon.

-

Aromatic Carbons (δ ~110-160 ppm): Signals for the 12 carbons of the biphenyl core. The carbon attached to the methoxy group will be shifted downfield (e.g., ~156 ppm), while the carbon attached to the carboxylic acid will also be distinct.[4][5]

-

Methoxy Carbon (δ ~55 ppm): The signal for the -OCH₃ carbon.[4]

-

Methyl Carbon (δ ~21 ppm): The signal for the aryl-CH₃ carbon.[4]

-

Conclusion

While public databases currently lack extensive experimental data for this compound, its physicochemical profile can be reliably established through the systematic application of the predictive and experimental frameworks outlined in this guide. Its structure suggests properties—moderate lipophilicity and an ionizable acidic group—that make it an interesting candidate for further investigation in drug discovery programs. The protocols described herein provide a robust, self-validating pathway for researchers to generate the high-quality data necessary to unlock the full potential of this and other novel chemical entities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2759548, 2'-Methoxy-biphenyl-4-carboxylic acid. Retrieved from [Link].

-

U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard - 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link].

- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

- Manallack, D. T. (2008). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 2, 1119-1128.

- Kütt, A., Selberg, S., Kaljurand, I., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3748.

-

Wiley Online Library (2011). Supporting Information for Suzuki−Miyaura cross-coupling reactions. Retrieved from [Link].

-

Royal Society of Chemistry (2011). Supporting Information for Green Chemistry. Retrieved from [Link].

- Clark, J. (n.d.). The Acidity of Carboxylic Acids.

- Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Retrieved from Harvard University Chemistry Department.

- LibreTexts Chemistry (2023). 27.3: Interpreting C-13 NMR Spectra.

Sources

2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid molecular weight and formula

Technical Monograph: Physicochemical Characterization and Structural Analysis of 2'-Methoxy-4'-methylbiphenyl-3-carboxylic Acid

Executive Summary

This compound (CAS: 1215205-41-6) is a specialized biaryl scaffold utilized in medicinal chemistry as a pharmacophore building block.[1] Its structural significance lies in the ortho-methoxy substitution (2'-position), which induces a specific torsional angle between the two phenyl rings due to steric hindrance.[1] This conformational restriction is critical for optimizing ligand-receptor binding affinities, particularly in the development of Angiotensin II receptor antagonists (sartans) and PPAR agonists.[1]

This guide provides a definitive technical breakdown of the molecule's stoichiometry, synthetic pathways, and analytical profiling protocols for researchers in drug discovery.[1]

Structural Elucidation & Stoichiometry

The precise molecular weight and formula are derived from the IUPAC structure: 4'-methyl-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid .[1]

Stoichiometric Calculation

| Component | Fragment Structure | Formula Contribution | Mass Contribution (Da) |

| Ring A (Core) | 3-Carboxyphenyl | C₇H₅O₂ (Radical) | ~121.11 |

| Ring B (Core) | 2-Methoxy-4-methylphenyl | C₈H₉O (Radical) | ~121.16 |

| Linkage | C-C Bond (A1-B1') | - | - |

| Total | Full Molecule | C₁₅H₁₄O₃ | 242.27 |

-

Molecular Formula :

[1][2] -

Monoisotopic Mass : 242.0943 Da[1]

-

Elemental Analysis : C (74.36%), H (5.82%), O (19.81%)[1]

Structural Diagram & Numbering

The molecule consists of two benzene rings connected at the C1-C1' axis.[1]

-

Ring A : Substituted at C3 with a Carboxylic Acid (-COOH).[1][4][5]

-

Ring B : Substituted at C2' with a Methoxy group (-OCH₃) and at C4' with a Methyl group (-CH₃).[1]

Synthetic Methodology: Suzuki-Miyaura Coupling[1]

The most robust route for synthesizing this biaryl acid is the Suzuki-Miyaura cross-coupling reaction.[1] This protocol offers high functional group tolerance and yield.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the C1-C1' bond.[1]

-

Partner A (Nucleophile) : 3-Carboxyphenylboronic acid (or pinacol ester).[1]

-

Partner B (Electrophile) : 1-Bromo-2-methoxy-4-methylbenzene.[1]

Experimental Protocol

Reagents:

-

Aryl Halide : 1-Bromo-2-methoxy-4-methylbenzene (1.0 eq)[1]

-

Boronic Acid : 3-Carboxyphenylboronic acid (1.2 eq)[1]

-

Catalyst : Pd(dppf)Cl₂[1]·DCM (0.05 eq) - Chosen for stability and efficiency with steric hindrance.[1]

-

Base : K₂CO₃ (3.0 eq)[1]

-

Solvent : 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Workflow:

-

Inertion : Charge a reaction flask with the Aryl Halide, Boronic Acid, and Base. Evacuate and backfill with Nitrogen (

) three times to remove oxygen (prevents homocoupling).[1] -

Solvation : Add degassed Dioxane/Water solvent mixture.[1]

-

Catalysis : Add Pd(dppf)Cl₂ under positive

flow.[1] -

Reflux : Heat the mixture to 90°C for 4–12 hours.

-

Self-Validating Check: Monitor reaction progress via LC-MS or TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the Aryl Halide spot.

-

-

Workup :

-

Purification : Recrystallization from EtOH/Water or Flash Column Chromatography (SiO₂, Gradient: 0-50% EtOAc in Hexanes).[1]

Synthetic Pathway Visualization

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl acid.

Analytical Profiling & Quality Control

Reliable identification requires a multi-modal approach. The following spectral features are diagnostic for This compound .

Nuclear Magnetic Resonance ( -NMR)

-

Solvent : DMSO-

-

Key Signals :

-

12.5-13.0 ppm (br s, 1H) : Carboxylic acid proton (-COOH ).[1] Disappears with

- 3.7-3.8 ppm (s, 3H) : Methoxy group (-OCH ₃) on Ring B.

- 2.3-2.4 ppm (s, 3H) : Methyl group (-CH ₃) on Ring B.[1]

- 7.0-8.2 ppm (m, 7H) : Aromatic protons.[1] Look for the specific splitting pattern of the 1,2,4-trisubstituted Ring B (doublet, doublet of doublets, doublet).

-

12.5-13.0 ppm (br s, 1H) : Carboxylic acid proton (-COOH ).[1] Disappears with

Mass Spectrometry (LC-MS)

-

Ionization Mode : Electrospray Ionization (ESI), Negative Mode (ESI-).[1]

-

Theory : Carboxylic acids ionize best in negative mode by losing a proton.[1]

-

Target Ion :

= 241.27 m/z .[1] -

Fragmentation : Biaryl cleavage is rare under standard ESI conditions; expect a clean molecular ion peak.[1]

Analytical Decision Tree

Figure 2: Quality Control Decision Tree for validating the identity and purity of the synthesized compound.

Physicochemical Properties & Applications

Understanding the physical behavior of this molecule is essential for formulation and assay development.[1]

| Property | Value / Prediction | Relevance |

| LogP (Octanol/Water) | ~3.8 - 4.2 | High lipophilicity; likely requires DMSO for stock solutions.[1] |

| pKa (Acid) | ~4.2 - 4.5 | Ionized at physiological pH (7.4); good solubility in basic buffers.[1] |

| Solubility | DMSO, Methanol, Ethanol | Poor water solubility unless pH > 6.[1] |

| TPSA | ~46.5 Ų | Good membrane permeability (Rule of 5 compliant).[1] |

Application Note : The 2'-methoxy group provides steric bulk that forces the biphenyl system out of planarity.[1] This "twist" is a key design feature in medicinal chemistry to disrupt pi-stacking aggregation and improve selectivity for protein binding pockets.[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational protocol for biaryl synthesis).

-

PubChem . (n.d.).[1] Compound Summary for Biphenyl-3-carboxylic acid derivatives. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Methoxy-4-Methylbiphenyl-3-carboxylic acid | 1215205-41-6 [chemicalbook.com]

- 3. 2-Methoxy-4-Methylbiphenyl-3-carboxylic acid price,buy 2-Methoxy-4-Methylbiphenyl-3-carboxylic acid - chemicalbook [chemicalbook.com]

- 4. 2-Methoxy-4-Methylbiphenyl-3-carboxylic acid | 1215205-41-6 [amp.chemicalbook.com]

- 5. Каталог реактивов | Файн Хемикалс | Комплексное оснащение лабораторий [fc.by]

Solubility Profiling and Thermodynamic Characterization of 2'-Methoxy-4'-methylbiphenyl-3-carboxylic Acid

Topic: Solubility Profile & Thermodynamic Characterization of 2'-Methoxy-4'-methylbiphenyl-3-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Process Chemists, Crystallization Scientists, and Pre-formulation Researchers.

Executive Summary & Compound Architecture

This compound (MMBCA) represents a specific structural isomer within the biphenyl carboxylic acid family, a class of compounds critical as intermediates in the synthesis of Angiotensin II Receptor Blockers (ARBs) such as Telmisartan.

Unlike its widely documented isomer, 4'-methylbiphenyl-2-carboxylic acid (the primary Telmisartan intermediate), the 3-carboxylic acid variant presents unique solubility challenges due to its meta-substitution pattern. This guide provides a definitive technical framework for characterizing its solubility profile, derived from first-principles structural analysis and thermodynamic data of its closest structural analogs.

Structural Impact on Solubility

-

Biphenyl Core: Provides significant lipophilicity and planarity, driving

- -

3-Carboxylic Acid: Acts as a hydrogen bond donor/acceptor. The meta position (3-position) typically allows for more linear intermolecular hydrogen bonding networks compared to the ortho (2-position) isomer, potentially resulting in a higher melting point and lower solubility in non-polar solvents.

-

2'-Methoxy & 4'-Methyl Groups: The methoxy group introduces a dipole and H-bond acceptance capability, improving solubility in polar aprotic solvents, while the methyl group adds hydrophobic bulk.

Predicted Solubility Hierarchy (Solvent Screening)

Based on the dielectric constants (

Table 1: Predicted Solubility Performance of MMBCA

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility (Mole Fraction, |

| Polar Aprotic | DMF, DMSO, NMP | Dipole-dipole; H-bond acceptance from COOH | High ( |

| Short-chain Alcohols | Methanol, Ethanol, 1-Propanol | H-bonding (Donor/Acceptor) | Moderate-High ( |

| Esters/Ketones | Ethyl Acetate, Acetone | Dipole-dipole; H-bond acceptance | Moderate ( |

| Aromatic Hydrocarbons | Toluene, Benzene | Low-Moderate (Temperature dependent) | |

| Alkanes/Water | Hexane, Water (pH < pKa) | Hydrophobic mismatch (Hexane); Lattice energy barrier (Water) | Very Low ( |

Critical Insight: In binary mixtures (e.g., Ethanol + Water), MMBCA typically exhibits a "cosolvency effect," where solubility peaks at a specific solvent ratio (often 0.6–0.8 mole fraction of alcohol) before dropping precipitously as water content increases.

Experimental Determination Protocol

Since specific isomeric data for the 3-carboxylic acid is often proprietary or absent in open literature, researchers must validate the profile experimentally. The following protocol ensures thermodynamic equilibrium and data integrity.

Analytical Workflow (Isothermal Saturation Method)

The standard for solubility determination is the Isothermal Saturation Method coupled with HPLC or Gravimetric analysis.

Figure 1: Standardized workflow for thermodynamic solubility determination of biphenyl carboxylic acids.

Validation Criteria (Self-Validating System)

To ensure the data is trustworthy (Trustworthiness):

-

Equilibrium Check: Measure solubility at 24 hours and 48 hours. If the deviation is

, equilibrium is reached. -

Tyndall Effect: Ensure the supernatant is free of suspended micro-crystals using a laser pointer or dynamic light scattering (DLS) before sampling.

-

Temperature Control: Maintain temperature stability within

K using a jacketed vessel.

Thermodynamic Modeling & Correlation

To interpolate solubility data for process design (e.g., cooling crystallization), experimental points must be fitted to thermodynamic models.

Modified Apelblat Equation

The most accurate model for biphenyl carboxylic acids in polar solvents is the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility of MMBCA.

- : Absolute temperature (K).[1]

- : Empirical model parameters derived from regression.

van't Hoff Equation

For estimating the enthalpy of dissolution (

Thermodynamic Expectation: The dissolution of MMBCA is endothermic (

) and entropy-driven () in most organic solvents, meaning solubility increases with temperature.

Reference Data: Analogous Behavior

Note: The following data represents the behavior of the structural analog 4-Biphenylcarboxylic Acid and 4'-Methylbiphenyl-2-carboxylic acid , which serves as the most accurate proxy for MMBCA in the absence of isomer-specific data.

Table 2: Solubility Trends of Structural Analog (4-Biphenylcarboxylic Acid) [1]

| Solvent | T (K) | Solubility ( | Model Fit ( |

| DMF | 298.15 | ~120.5 | 0.999 |

| Ethanol | 298.15 | ~15.2 | 0.998 |

| 1-Propanol | 298.15 | ~12.8 | 0.998 |

| Ethyl Acetate | 298.15 | ~8.4 | 0.996 |

| Toluene | 298.15 | ~2.1 | 0.995 |

| Water | 298.15 | < 0.01 | N/A |

Process Implication: For MMBCA (3-carboxylic acid isomer), expect slightly lower solubility values than the table above in non-polar solvents due to the higher lattice energy often associated with meta-substituted planarity compared to ortho-substituted analogs (which may twist out of plane).

Practical Application: Recrystallization Strategy

Based on the solubility differential, the following purification strategy is recommended for MMBCA:

-

Dissolution: Dissolve crude MMBCA in Ethanol or DMF at elevated temperature (60°C).

-

Filtration: Hot filtration to remove mechanical impurities.

-

Anti-solvent Addition: Slowly add Water (if using Ethanol) or Dilute Acidic Water (to suppress ionization) as an anti-solvent.

-

Cooling: Ramp cool to 5°C at a rate of 0.5°C/min to induce nucleation.

Figure 2: Recommended anti-solvent recrystallization pathway.

References

-

Zhang, Y., et al. (2021).[2] "Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents." Journal of Chemical & Engineering Data. [1]

-

PubChem. (n.d.).[3] "Compound Summary: 4'-Methyl-2-biphenylcarboxylic acid." National Library of Medicine.

-

Sigma-Aldrich. (n.d.). "Product Specification: 4'-Methyl-2-biphenylcarboxylic acid."

-

ChemicalBook. (2025).[4] "4'-Methoxy-biphenyl-3-carboxylic acid Properties and Suppliers."

Sources

Pharmacophore Potential of 2'-Methoxy-4'-methylbiphenyl-3-carboxylic Acid Derivatives

Executive Summary: The "Twisted" Biphenyl Scaffold

In the landscape of modern medicinal chemistry, the biphenyl moiety is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, the specific derivative 2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid represents a highly refined pharmacophore. Its potential extends beyond simple structural scaffolding; it serves as a critical specific template for G-Protein Coupled Receptor 40 (GPR40/FFAR1) agonists (Type 2 Diabetes) and Angiotensin II Receptor Blockers (ARBs) (Hypertension).

This guide dissects the structure-activity relationship (SAR) of this molecule, providing a rationale for its specific substitution pattern, detailed synthetic protocols, and validation methodologies for its application in metabolic and cardiovascular drug discovery.

Structural Analysis & Pharmacophore Modeling

The biological potency of this derivative is not accidental. It relies on three synergistic structural features that define its interaction with protein binding pockets.

The Ortho-Effect and Atropisomerism

The presence of the 2'-Methoxy group is the most critical structural determinant. In a standard biphenyl system, the two phenyl rings have a low barrier to rotation. However, placing a bulky methoxy group at the ortho position (2') creates significant steric hindrance with the hydrogens of the adjacent ring.

-

Consequence: This forces the biphenyl system into a non-planar, "twisted" conformation (dihedral angle ~60–90°).

-

Pharmacological Relevance: Many receptors, particularly GPR40 and AT1, possess hydrophobic pockets that require this specific twisted geometry for ligand entry. Planar biphenyls often fail to bind deep hydrophobic clefts.

The Acidic Head Group (3-COOH)

The carboxylic acid at position 3 serves as the polar "warhead."

-

Mechanism: It functions as a hydrogen bond donor/acceptor and, at physiological pH, exists as a carboxylate anion. This allows for crucial ionic bridging with positively charged residues (e.g., Arg183 and Arg258 in GPR40; Arg167 in AT1 receptors).

The Lipophilic Tail (4'-Methyl)

The 4'-methyl group extends the lipophilic reach of the B-ring, enhancing van der Waals interactions with deep hydrophobic residues (e.g., Leucine/Phenylalanine clusters) within the receptor binding site.

Primary Therapeutic Applications[1]

Metabolic Disease: GPR40 (FFAR1) Agonism

GPR40 agonists enhance glucose-stimulated insulin secretion (GSIS) without the hypoglycemia risk associated with sulfonylureas.

-

Relevance: The this compound motif mimics the endogenous ligand (long-chain fatty acids) but with improved metabolic stability. It aligns with the pharmacophore of TAK-875 (Fasiglifam) , where the biphenyl-acid core anchors the molecule in the receptor's hydrophilic entrance while the twisted rings position the tail into the lipophilic pocket.

Cardiovascular Disease: Angiotensin II Receptor Blockade

While commercial ARBs (like Telmisartan) often use a tetrazole ring, the carboxylic acid bioisostere is a potent alternative.

-

Relevance: This scaffold serves as a "Pre-Sartan" intermediate. The 4'-methyl group is essential for hydrophobic packing in the AT1 receptor, while the 2'-methoxy group mimics the steric bulk often provided by benzimidazoles in established drugs.

Chemical Synthesis Protocol

Objective: Synthesize this compound via Suzuki-Miyaura Cross-Coupling. Purity Target: >98% (HPLC)

Retrosynthetic Analysis

The most robust route involves the coupling of an aryl boronic acid with an aryl halide.

-

Fragment A: 3-Carboxyphenylboronic acid (or ester).

-

Fragment B: 1-Bromo-2-methoxy-4-methylbenzene.

Step-by-Step Methodology

Reagents:

-

Aryl Bromide (1.0 eq)

-

Boronic Acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

-

Solvent Degassing: Sparge the 1,4-dioxane/water mixture with Argon for 30 minutes to remove dissolved oxygen (Critical to prevent homocoupling).

-

Addition: Add 1-bromo-2-methoxy-4-methylbenzene (10 mmol), 3-carboxyphenylboronic acid (12 mmol), and K₂CO₃ (30 mmol) to the flask.

-

Catalyst Introduction: Add Pd(dppf)Cl₂ (0.5 mmol) quickly against a counter-flow of Argon.

-

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biphenyl derivative.

Experimental Validation: GPR40 Calcium Flux Assay

To validate the pharmacophore potential, one must confirm functional activity at the target receptor. The standard for GPR40 is a Calcium Flux Assay using FLIPR (Fluorometric Imaging Plate Reader) technology.

Principle

GPR40 couples to Gαq proteins.[3] Agonist binding triggers the IP3 pathway, releasing intracellular Calcium (Ca²⁺). This increase is quantified using a calcium-sensitive fluorescent dye.

Protocol

-

Cell Line: CHO-K1 cells stably expressing human GPR40 (hGPR40).

-

Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight.

-

Dye Loading: Aspirate media and add Calcium-4 assay dye (Molecular Devices) dissolved in HBSS buffer. Incubate for 60 mins at 37°C.

-

Compound Preparation: Dissolve the synthesized biphenyl derivative in DMSO (10 mM stock). Prepare serial dilutions in assay buffer.

-

Measurement:

-

Place plate in FLIPR Tetra system.

-

Add compound to cells.

-

Read: Measure fluorescence (Ex 470-495 nm, Em 515-575 nm) for 180 seconds.

-

-

Data Analysis: Calculate EC₅₀ by plotting Max - Min fluorescence against log[Compound].

Signaling Pathway Visualization

Figure 2: GPR40 signaling cascade activated by the biphenyl ligand, leading to insulin secretion.

Quantitative Data Summary: Expected SAR Profile

Based on analogous compounds (e.g., AMG-837, TAK-875 derivatives), the expected activity profile for this specific derivative is summarized below.

| Structural Feature | Role in Pharmacophore | Effect of Removal/Modification |

| 3-COOH | Ionic Anchor (Arg interaction) | Loss of Activity. Esterification abolishes binding (prodrug potential only). |

| 2'-Methoxy | Conformation Lock (Twist) | Reduced Potency (>10-fold). Replacement with -H restores planarity, reducing fit. |

| 4'-Methyl | Hydrophobic Contact | Moderate Reduction. Replacement with -H reduces affinity; Replacement with -Cl may enhance it. |

| Biphenyl Core | Rigid Spacer | Essential. Flexible linkers (e.g., ethyl) significantly drop potency. |

References

-

Christiansen, E., et al. (2013). "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist with Favorable Pharmacokinetic Properties." Journal of Medicinal Chemistry.

-

Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Lin, D.C., et al. (2011). "GPR40 as a target for the treatment of type 2 diabetes."[4][5][6] Expert Opinion on Therapeutic Targets.

-

PubChem Compound Summary. (2025). "2'-Methoxy-biphenyl-4-carboxylic acid" (Structural Analog Reference).

Sources

- 1. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Thermodynamic Stability of 2'-Methoxy-4'-methylbiphenyl-3-carboxylic Acid: A Methodological Approach

Abstract: 2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid is a substituted biphenyl carboxylic acid, a structural motif found in various biologically active compounds and functional materials. The thermodynamic stability of such molecules is a critical parameter in drug development and materials science, directly influencing shelf-life, polymorphism, degradation pathways, and ultimately, efficacy and safety. Given the absence of comprehensive published thermodynamic data for this specific compound, this guide provides a robust, first-principles-based methodological framework for its complete characterization. We present a multi-faceted strategy, integrating foundational thermodynamic principles with detailed experimental protocols and advanced computational modeling. This whitepaper is designed for researchers, chemists, and drug development professionals, serving as a practical roadmap for generating the essential stability data required for informed decision-making in a research and development setting.

Part 1: Foundational Concepts in Thermodynamic Stability

Defining Thermodynamic Stability: Gibbs Free Energy, Enthalpy, and Entropy

The thermodynamic stability of a molecule refers to its energy state relative to its constituent elements or potential degradation products. A system is considered thermodynamically stable if it exists in its lowest possible energy state under a given set of conditions. This stability is quantified by the Gibbs free energy of formation (ΔG°f) , which incorporates both enthalpy and entropy.[1][2]

The core relationship is defined by the equation: ΔG = ΔH - TΔS [3]

Where:

-

ΔG (Gibbs Free Energy): Represents the energy available to do useful work. A negative ΔG indicates a spontaneous (feasible) process, while a positive ΔG indicates a non-spontaneous process. The more negative the ΔG°f of a compound, the more thermodynamically stable it is.[2]

-

ΔH (Enthalpy): The total heat content of a system. The standard enthalpy of formation (ΔH°f) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable states.[4][5] An exothermic formation (negative ΔH°f) contributes favorably to stability.

-

ΔS (Entropy): A measure of the disorder or randomness of a system.

-

T: Absolute temperature in Kelvin.

For any potential degradation reaction, a negative ΔG for that reaction indicates that this compound is thermodynamically unstable with respect to the degradation products.

The Critical Role of Stability in Drug Development

In the pharmaceutical context, thermodynamic stability is not an abstract concept; it is a cornerstone of drug viability.[6] Poor stability can lead to:

-

Reduced Shelf-Life: The active pharmaceutical ingredient (API) may degrade over time, losing potency.

-

Formation of Toxic Impurities: Degradation products could be harmful to patients.

-

Polymorphism: The ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can have vastly different thermodynamic stabilities, which in turn affects their solubility, bioavailability, and manufacturability.[6]

-

Inconsistent Bioavailability: A change in the solid-state form or degradation of the API can alter how it dissolves and is absorbed by the body.[7]

Anticipated Stability Profile of this compound

The structure of the target molecule provides clues to its potential stability characteristics:

-

Biphenyl Core: The C-C single bond connecting the two phenyl rings allows for torsional rotation. The energy barrier to this rotation, influenced by steric hindrance from the ortho-substituent (2'-methoxy group), is a key factor in its conformational stability.[8]

-

Methoxy Group: Ethers can be susceptible to oxidative degradation, potentially forming peroxides or undergoing cleavage under harsh conditions.[9] The position of the methoxy group can also influence the electronic properties of the ring system.[10]

-

Carboxylic Acid Group: This functional group makes the molecule acidic and can participate in hydrogen bonding, influencing crystal packing and solubility. It can also be a site for decarboxylation at elevated temperatures.

-

Methyl Group: This group is generally stable but can influence the overall electronic and steric properties of the molecule.

Part 2: An Experimental Workflow for Stability Characterization

A comprehensive understanding of thermodynamic stability requires a suite of experimental techniques to probe the molecule's behavior under various stresses. The following workflow provides a self-validating system for generating robust stability data.

Overall Experimental Strategy

The proposed workflow integrates thermal analysis, forced degradation studies, and solubility measurements to build a complete stability profile.

Caption: Experimental workflow for determining the thermodynamic stability profile.

Protocol: Differential Scanning Calorimetry (DSC)

-

Expertise & Rationale: DSC is the gold standard for measuring the thermal transitions of a material.[11] By precisely measuring the heat flow into or out of a sample as a function of temperature, we can identify melting, crystallization, and solid-state phase transitions. The melting point (Tm) and enthalpy of fusion (ΔHfus) are direct indicators of the stability of the crystal lattice. A sharp, high-energy melting peak suggests a stable, well-ordered crystalline form.

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place both sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation during the scan.

-

Thermal Program: a. Equilibrate the sample at 25 °C. b. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the anticipated melting point (e.g., 300 °C). c. (Optional) Implement a heat-cool-heat cycle to investigate melt-recrystallization behavior and identify metastable polymorphs.

-

Data Analysis: Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus) and identify the peak maximum as the melting point (Tm).

-

Protocol: Thermogravimetric Analysis (TGA)

-

Expertise & Rationale: TGA measures changes in mass as a function of temperature. It is essential for determining the thermal decomposition temperature and assessing the presence of residual solvents or hydrates in the sample. This complements the DSC data by distinguishing between a phase change (like melting, with no mass loss) and decomposition (which involves mass loss).

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA microbalance. Purge with an inert gas (e.g., nitrogen at 50 mL/min).

-

Thermal Program: a. Equilibrate the sample at 25 °C. b. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

-

Data Analysis: Analyze the resulting mass vs. temperature curve. The onset temperature of the major mass loss event is reported as the decomposition temperature (Tdecomp).

-

Protocol: Forced Degradation (Stress Testing)

-

Expertise & Rationale: This study deliberately degrades the sample under conditions more severe than it would typically encounter to rapidly identify potential degradation pathways and develop stability-indicating analytical methods. It is a cornerstone of pharmaceutical development, providing critical insights into a molecule's intrinsic stability.

-

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid sample and solution at 60 °C for 7 days.

-

Photolytic: Solid sample and solution exposed to light (ICH Q1B guidelines).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a target concentration. Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method.

-

Peak Identification: Use a mass spectrometer (LC-MS) to obtain mass-to-charge (m/z) data for any new peaks that appear in the stressed samples to tentatively identify degradation products.

-

Part 3: A Computational Workflow for In-Silico Stability Assessment

Computational chemistry provides invaluable, atomistic-level insights into molecular properties, complementing experimental findings.[12] It allows us to predict thermodynamic parameters that can be difficult or time-consuming to measure experimentally.[13]

Overall Computational Strategy

This workflow begins with finding the most stable molecular geometry and then uses high-level quantum mechanics to calculate key thermodynamic properties.

Caption: Computational workflow for calculating thermodynamic properties.

Protocol: Conformational Analysis

-

Expertise & Rationale: The molecule's 3D shape (conformation) dictates its energy. The biphenyl rotational barrier is a key determinant of the lowest-energy conformer. We must first identify this global minimum energy structure before performing more computationally expensive calculations.

-

Methodology:

-

Initial Search: Perform a systematic scan of the dihedral angle defining the rotation between the two phenyl rings using a computationally inexpensive method like molecular mechanics or semi-empirical methods to identify low-energy regions.

-

DFT Optimization: Take the lowest-energy conformers from the initial scan and perform a full geometry optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31+G(d,p)).[13] This provides a more accurate structure and relative energy.

-

Protocol: Calculation of Thermodynamic Properties

-

Expertise & Rationale: To obtain chemical accuracy for thermodynamic properties like the enthalpy of formation, we need to go beyond standard DFT. High-accuracy composite methods like G4 or CBS-QB3 are designed for this purpose. They combine calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation at a fraction of the cost. A frequency calculation is mandatory to confirm the structure is a true minimum (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.[14]

-

Methodology:

-

Frequency Calculation: Using the optimized geometry from the DFT step, perform a frequency calculation at the same level of theory. This will yield the standard entropy (S°) and the thermal contributions to enthalpy.

-

High-Level Single-Point Energy: Using the same optimized geometry, perform a single-point energy calculation using a high-accuracy method (e.g., G4).

-

Enthalpy of Formation Calculation: Calculate the standard enthalpy of formation at 298.15 K (ΔH°f) using an atomization or isodesmic reaction scheme. For an atomization scheme, the calculation is: ΔH°f(molecule) = E(molecule) + ZPVE - Σ[E(atoms)] + Σ[H_corr(atoms)] + H_corr(molecule) Where E is the electronic energy, and H_corr are the thermal corrections to enthalpy for the molecule and its constituent atoms.

-

Part 4: Data Presentation and Interpretation

The integration of experimental and computational data provides a holistic view of the molecule's stability. While specific data for this compound must be generated using the protocols above, we can use data from structurally similar compounds as a proxy for the expected results.

Table 1: Predicted Physicochemical Properties for the Structurally Similar 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid. [15] (Note: This data is for a close analog and serves as an estimation. The 4'-methyl group will slightly alter these values.)

| Property | Predicted Average Value | Unit |

| Melting Point | 155 | °C |

| Boiling Point | 355 | °C |

| Water Solubility | 5.07e-4 | mol/L |

| LogP (Octanol-Water) | 3.34 | - |

| pKa (Acidic) | 4.37 | - |

Table 2: Experimental Thermodynamic Data for Related Biphenyl Compounds. (Note: These values illustrate the type of data that would be generated and are not directly for the target molecule.)

| Compound | Property | Value | Source |

| 4-methylbiphenyl | Standard Molar Enthalpy of Formation (gas, 298.15 K) | 129.8 ± 2.6 kJ·mol⁻¹ | [16] |

| 4-methylbiphenyl | Standard Molar Enthalpy of Sublimation (298.15 K) | 78.1 ± 0.6 kJ·mol⁻¹ | [16] |

| 4-methoxybiphenyl | Enthalpy of Vaporization (298.15 K) | 79.9 ± 0.9 kJ·mol⁻¹ | [17] |

| 4-methoxybiphenyl | Enthalpy of Fusion (298.15 K) | 19.4 ± 1.1 kJ·mol⁻¹ | [17] |

Table 3: Template for Summarizing Generated Stability Data for this compound.

| Parameter | Method | Result | Interpretation / Significance |

| Melting Point (Tm) | DSC | [To be determined] | Indicator of crystal lattice stability. |

| Enthalpy of Fusion (ΔHfus) | DSC | [To be determined] | Energy required to break the crystal lattice. |

| Decomposition Temp (Tdecomp) | TGA | [To be determined] | Onset of thermal degradation. |

| Acid Hydrolysis Stability | Forced Degradation | [To be determined] | Stability in acidic environments (e.g., stomach). |

| Base Hydrolysis Stability | Forced Degradation | [To be determined] | Stability in basic environments. |

| Oxidative Stability | Forced Degradation | [To be determined] | Susceptibility to oxidation. |

| Thermodynamic Solubility | Shake-Flask | [To be determined] | Key for bioavailability and formulation. |

| ΔH°f (gas, 298.15 K) | Computation | [To be determined] | Fundamental measure of enthalpic stability. |

| ΔG°f (gas, 298.15 K) | Computation | [To be determined] | Overall thermodynamic stability. |

Part 5: Conclusion

The thermodynamic stability of this compound is a critical quality attribute that must be thoroughly understood for any application in pharmaceutical or materials science. This guide provides a comprehensive, multi-disciplinary strategy for its characterization. By systematically applying the experimental techniques of DSC, TGA, forced degradation, and solubility studies, and complementing them with high-accuracy computational modeling, researchers can generate a robust and reliable stability profile. This integrated approach not only provides the necessary quantitative data (e.g., ΔG°f, Tm, Tdecomp) but also delivers crucial mechanistic insights into potential degradation pathways, empowering the development of stable formulations and ensuring product quality and safety.

References

-

Computational Analysis of Liquid Crystalline Biphenylcyclohexane Derivatives: Estimation of Configurational Probability, and Phase Stability. ResearchGate. Available from: [Link]

-

Thermodynamic analysis of hydrogen storage: Biphenyl as affordable liquid organic hydrogen carrier (LOHC). Hamad Bin Khalifa University. Available from: [Link]

-

Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. MDPI. Available from: [Link]

-

Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). PubMed. Available from: [Link]

-

[Spoiler] AAMC FL3 C/P #9. Reddit. Available from: [Link]

-

Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. RSC Publishing. Available from: [Link]

-

Possible degradation pathways of 2‐MeTHF under the radical addition conditions. ResearchGate. Available from: [Link]

-

Thermodynamic probes of cold instability: application to therapeutic proteins. BioProcess International. Available from: [Link]

-

Thermodynamic solubility. PCBIS. Available from: [Link]

-

Gibb's Free Energy. MOPAC. Available from: [Link]

-

2'-Methoxy-biphenyl-4-carboxylic acid. PubChem. Available from: [Link]

-

Stability matters, too – the thermodynamics of amyloid fibril formation. Chemical Science (RSC Publishing). Available from: [Link]

-

Standard Gibbs free energy of formation. Wikipedia. Available from: [Link]

-

3.10: Standard Enthalpies of Formation. Chemistry LibreTexts. Available from: [Link]

-

Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. PrepChem.com. Available from: [Link]

-

2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid Properties. EPA CompTox Chemicals Dashboard. Available from: [Link]

-

Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality?. MDPI. Available from: [Link]

-

19.5: Gibbs Free Energy. Chemistry LibreTexts. Available from: [Link]

-

The heat capacities and thermodynamic functions of 4-methylbiphenyl and 4- tert-butylbiphenyl. ResearchGate. Available from: [Link]

-

Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. Biblioteca Digital do IPB. Available from: [Link]

-

An introduction to Gibbs free energy. Chemguide. Available from: [Link]

-

Thermochemical and theoretical studies of 4-methylbiphenyl, 4,4º-dimethylbiphenyl, 4,4º-dimethyl-2,2º-bipyridine. CORE. Available from: [Link]

-

Standard enthalpy of formation. Wikipedia. Available from: [Link]

-

The NBS Tables of Chemical Thermodynamic Properties. NIST. Available from: [Link]

-

Beware with the Quality of Thermodynamic Data: Diagnostic Check of Phase Transitions Energetics of Active Pharmaceutical Ingredi. Journal of Biomedical Research & Environmental Sciences. Available from: [Link]

-

BIPHENYL CARBOXYLIC ACID. Ataman Kimya. Available from: [Link]

Sources

- 1. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 6. jelsciences.com [jelsciences.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. comporgchem.com [comporgchem.com]

- 9. researchgate.net [researchgate.net]

- 10. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 11. Stability matters, too – the thermodynamics of amyloid fibril formation - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06782F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Gibb's Free Energy [openmopac.net]

- 15. CompTox Chemicals Dashboard [comptox.epa.gov]

- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 17. Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? [mdpi.com]

Technical Analysis: Ionization & pKa of 2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid

The following technical guide provides an in-depth analysis of the ionization behavior and pKa determination for 2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid . This guide is structured to assist researchers in the accurate characterization of this compound for drug development, solubility profiling, and chemical synthesis.

Executive Technical Summary

This compound (CAS: 1215205-41-6) is a lipophilic organic acid characterized by a biphenyl core with a carboxylic acid moiety at the meta (3) position of the proximal ring.

-

Predicted pKa: 4.15 ± 0.15 (Aqueous, 25°C)

-

Physicochemical Class: Weak Acid / Class II (BCS) Intermediate.

-

Key Structural Driver: The 2'-methoxy substituent induces a significant steric "ortho-twist" between the two phenyl rings. This de-planarization disrupts

-conjugation between the rings, isolating the electronic effects of the distal ring (Ring B) from the carboxylic acid on Ring A. Consequently, the ionization constant remains close to that of 3-phenylbenzoic acid, minimally perturbed by the distal 4'-methyl group.

Structural & Theoretical Framework

Chemical Architecture

The molecule consists of two distinct aromatic systems:

-

Ring A (Proximal): Contains the ionizable carboxylic acid at position 3.

-

Ring B (Distal): Contains a methoxy group at position 2' and a methyl group at position 4'.

Mechanistic pKa Prediction

To predict the pKa with high confidence in the absence of direct experimental data, we apply the Hammett Equation principles modified for biphenyl systems.

-

Base Value: Benzoic acid (

). -

Substituent Effect (Ring A): The 3-phenyl group acts as a weak electron-withdrawing group by induction (

effect), theoretically lowering the pKa slightly. -

Steric Decoupling (The Ortho Effect): The 2'-methoxy group is bulky. To minimize steric clash with the protons of Ring A, the biphenyl system twists out of planarity (dihedral angle

).-

Consequence: Resonance donation (

) from the methoxy/methyl-substituted Ring B to the carboxylate on Ring A is severely attenuated. -

Result: The pKa is dominated by the inductive effect of the phenyl ring and the intrinsic stability of the benzoate anion.

-

Experimental Protocol: Determination of pKa for Sparingly Soluble Acids

Direct aqueous titration is unsuitable for this compound due to its high lipophilicity (Predicted LogP

The Gold Standard Method: Potentiometric Titration in Cosolvent Systems (Yasuda-Shedlovsky Extrapolation).

Reagents & Setup

-

Compound: ~5 mg of this compound (High Purity >98%).

-

Cosolvent: Methanol (HPLC Grade) or Dioxane.

-

Titrant: 0.1 M KOH (Carbonate-free, standardized).

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

-

Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Step-by-Step Methodology

-

Preparation of Stock Solution: Dissolve the compound in the cosolvent (e.g., Methanol) to ensure complete solvation.

-

Multi-Solvent Titration: Perform three separate titrations at varying cosolvent ratios to capture the shift in pKa as the dielectric constant changes.

-

Run 1: 30% Methanol / 70% Water (v/v)

-

Run 2: 40% Methanol / 60% Water (v/v)

-

Run 3: 50% Methanol / 50% Water (v/v)

-

-

Data Acquisition: Record pH vs. Volume of Titrant. Ensure temperature is maintained at 25°C ± 0.5°C.

-

Apparent pKa Calculation: For each run, calculate the apparent pKa (

) using the Bjerrum difference plot or Gran plot method.

Data Analysis: Yasuda-Shedlovsky Extrapolation

The apparent pKa values (

Equation:

-

Plot: Y-axis (

) vs. X-axis ( -

Intercept: The value at the dielectric constant of pure water (

) yields the aqueous

Visualization of Workflows

Experimental Workflow Diagram

The following diagram illustrates the logical flow for determining the pKa of this lipophilic acid.

Figure 1: Decision tree and workflow for pKa determination of lipophilic biphenyl carboxylic acids.

Ionization & Solubility Profile

Understanding the ionization state is critical for predicting ADME properties.

Figure 2: Ionization states of this compound across physiological pH.

Quantitative Data Summary

| Parameter | Value / Range | Confidence | Source/Method |

| Aqueous pKa | 4.15 ± 0.15 | High | Analog Prediction (3-Biphenylcarboxylic acid) |

| LogP (Neutral) | 3.8 – 4.2 | Medium | Computed (Fragment contribution) |

| LogD (pH 7.4) | ~1.0 – 1.4 | Medium | Calculated ( |

| Intrinsic Solubility | < 10 | High | Structural Estimation |

| Ionization at pH 7.4 | > 99.9% Ionized | High | Henderson-Hasselbalch |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759548, 2'-Methoxy-biphenyl-4-carboxylic acid (Structural Analog Data). Retrieved from [Link]

- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Yasuda-Shedlovsky protocol).

-

Byron, D. J., Gray, G. W., & Wilson, R. C. (1966). The effects of 2′-substituents on the ionisation constants of biphenyl-4-carboxylic acid.[1] Journal of the Chemical Society C: Organic. Retrieved from [Link]

Sources

Predictive Assessment of Metabolic Stability for 2'-Methoxy-4'-methylbiphenyl-3-carboxylic Acid Scaffolds

An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery, the optimization of a compound's pharmacokinetic profile is as critical as the refinement of its pharmacodynamic activity.[1] A molecule's journey through absorption, distribution, metabolism, and excretion (ADME) dictates its efficacy and safety.[1] Among these processes, metabolism—the body's enzymatic conversion of xenobiotics—stands as a primary determinant of a drug's half-life, bioavailability, and potential for drug-drug interactions.[2][3][4] Consequently, the early and accurate prediction of metabolic stability is not merely a screening step but a cornerstone of successful drug development, enabling researchers to identify and mitigate metabolic liabilities in lead candidates.[5][6][7]

This guide provides a comprehensive technical framework for predicting and evaluating the metabolic stability of the 2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid scaffold. This structure, possessing a combination of functionalities common in medicinal chemistry, serves as an exemplary case for a multiparametric stability assessment. We will dissect the molecule's structural components to predict metabolic "soft spots," detail robust in vitro experimental protocols for quantitative assessment, and outline an analytical workflow for definitive metabolite identification. This integrated approach is designed to empower researchers and drug development professionals to make data-driven decisions, transforming metabolically vulnerable hits into robust clinical candidates.

Part 1: Structural Analysis and Prediction of Metabolic Liabilities

Before any benchwork commences, a thorough analysis of the chemical structure can provide critical insights into its likely metabolic fate. The this compound scaffold contains several functional groups, each with a known predisposition to certain metabolic transformations, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes in the liver.[3][8]

-

Biphenyl Core : The two phenyl rings are susceptible to aromatic hydroxylation, a common Phase I metabolic reaction.[9] The regioselectivity of this oxidation is influenced by the electronic properties of the existing substituents.

-

Methoxy Group (-OCH₃) : The methoxy substituent is a well-documented metabolic liability.[10] It is highly susceptible to CYP-mediated O-demethylation, which would yield a phenolic metabolite.[10][11] This resulting phenol can then undergo further Phase II conjugation.

-

Methyl Group (-CH₃) : The methyl group attached to the phenyl ring is a potential site for benzylic hydroxylation, converting it to a primary alcohol (-CH₂OH). This alcohol can be further oxidized to an aldehyde and then a carboxylic acid.

-

Carboxylic Acid Group (-COOH) : While generally resistant to Phase I oxidation, the carboxylic acid moiety is a prime target for Phase II metabolism. The primary pathway is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes conjugate glucuronic acid to the carboxyl group, forming a highly water-soluble acyl-glucuronide that is readily excreted.

These potential biotransformations represent the primary metabolic pathways that would contribute to the clearance of the parent compound.

Caption: Predicted Phase I and Phase II metabolic pathways for the target scaffold.

Part 2: In Vitro Experimental Design for Stability Assessment

To quantitatively assess the predicted metabolic liabilities, a tiered in vitro approach is employed, starting with subcellular fractions and progressing to intact cellular systems. This strategy provides a cost-effective and high-throughput means of determining a compound's intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[4][5][12]

Liver Microsomal Stability Assay

This assay is the workhorse for evaluating Phase I metabolism.[13] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[12][14] The causality behind this experimental choice is its specific focus on CYP-mediated metabolism, which is responsible for the clearance of approximately 60% of marketed drugs.[14]

Experimental Protocol: Liver Microsomal Stability

-

Preparation : Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[15] Dilute the microsomes to a final working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[14][16]

-

Test Compound Addition : Prepare a stock solution of the this compound scaffold (e.g., 10 mM in DMSO). Dilute this stock into the phosphate buffer to achieve a pre-incubation concentration of 2 µM. The final incubation concentration will be 1 µM.

-

Controls :

-

Positive Controls : Include compounds with known metabolic fates, such as Verapamil (high clearance) and Diazepam (low clearance), to validate the enzymatic activity of the microsomal batch.[16]

-

Negative Control : Prepare a parallel incubation in the absence of the NADPH cofactor. This control is crucial to distinguish between enzymatic degradation and chemical instability of the compound.[14]

-

-

Initiation : Pre-incubate the microsome and compound mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.[14]

-

Time-Course Sampling : At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[14]

-

Quenching : Immediately terminate the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).[13] This step precipitates the proteins and stops all enzymatic activity.

-

Sample Processing : Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

-

Analysis : Analyze the concentration of the remaining parent compound in the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]

Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes. Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain both Phase I and Phase II enzymes, along with the necessary cofactors in a more physiologically relevant environment.[12][17] This allows for a more comprehensive picture of a compound's metabolic fate.

Experimental Protocol: Hepatocyte Stability

-

Preparation : Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute them in a pre-warmed, specialized incubation medium to a final cell density of 0.5 x 10⁶ viable cells/mL.[18][19]

-

Test Compound Addition : Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.[19]

-

Controls :

-

Positive Controls : Use compounds like Testosterone or 7-Ethoxycoumarin to confirm the metabolic competence of the hepatocytes.[16]

-

Negative Control : Incubate the test compound in medium without hepatocytes to check for non-enzymatic degradation. A heat-inactivated hepatocyte control can also be used.[18]

-

-

Incubation : Place the plate in an incubator at 37°C with continuous shaking (e.g., 90-120 rpm) to keep the cells in suspension.[18]

-

Time-Course Sampling : Remove aliquots at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[18]

-

Quenching & Processing : Terminate the reaction and process the samples as described in the microsomal assay (Steps 6 & 7).

-

Analysis : Quantify the remaining parent compound using LC-MS/MS.[17]

Caption: General workflow for in vitro metabolic stability assays.

Part 3: Quantitative Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to determine the rate of disappearance of the parent compound. By plotting the natural logarithm of the percentage of compound remaining versus time, a linear slope is obtained.

From this slope (k), key pharmacokinetic parameters can be calculated:

-

Half-life (t½) : The time it takes for 50% of the compound to be metabolized.

-

Equation: t½ = 0.693 / k

-

-

Intrinsic Clearance (CLint) : The rate of metabolism normalized to the amount of protein or number of cells in the incubation.

-

Equation (Microsomes): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

Equation (Hepatocytes): CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / 10⁶ hepatocytes)

-

These calculated values allow for the classification and ranking of compounds.

Table 1: Hypothetical Metabolic Stability Data

| Compound | System | t½ (min) | CLint (µL/min/mg or 10⁶ cells) | Stability Classification |

| This compound | Microsomes | 25 | 55.4 | Intermediate |

| This compound | Hepatocytes | 18 | 77.0 | Intermediate-High |

| Verapamil (Control) | Microsomes | < 10 | > 138.6 | High Clearance |

| Diazepam (Control) | Microsomes | > 60 | < 23.1 | Low Clearance |

Interpretation of Results:

In this hypothetical example, the compound shows intermediate clearance in microsomes. The faster clearance observed in hepatocytes (lower t½, higher CLint) strongly suggests that pathways other than CYP-mediated metabolism are contributing significantly.[20] Given the structure, this is likely due to Phase II glucuronidation of the carboxylic acid group, a pathway active in hepatocytes but absent in microsomes.[12] This self-validating system, where results from different biological matrices inform one another, is critical for building a comprehensive metabolic profile.

Part 4: Metabolite Identification Workflow